N-methyl-4-pyridin-3-ylbut-3-yn-1-amine;oxalic acid
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Overview
Description
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine; oxalic acid is a compound that combines N-methyl-4-pyridin-3-ylbut-3-yn-1-amine with oxalic acid
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-methyl-4-pyridin-3-ylbut-3-yn-1-amine typically involves the Sonogashira coupling reaction. This reaction is a palladium-catalyzed cross-coupling between a terminal alkyne and an aryl or vinyl halide in the presence of a copper co-catalyst. The reaction conditions often include the use of a solvent like tetrahydrofuran (THF) and a base such as triethylamine (Et3N) under an inert atmosphere .
Industrial Production Methods
Industrial production of this compound may involve scaling up the Sonogashira coupling reaction. The process would require optimization of reaction conditions to ensure high yield and purity. This includes controlling the temperature, reaction time, and the concentration of reactants and catalysts.
Chemical Reactions Analysis
Types of Reactions
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like halogens (Cl2, Br2) or nucleophiles (NH3, OH-) can be used under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce amines or other reduced forms.
Scientific Research Applications
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine; oxalic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition or receptor binding.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-methyl-4-pyridin-3-ylbut-3-yn-1-amine involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- N-(pyridin-4-yl)pyridin-4-amine
- 3-methyl-N-(pyridin-4-yl)pyridin-4-amine
- 3-nitro-N-(pyridin-4-yl)pyridin-4-amine
Uniqueness
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine is unique due to its specific chemical structure, which imparts distinct reactivity and properties compared to similar compounds. This uniqueness makes it valuable for specific applications in research and industry .
Properties
CAS No. |
677720-87-5 |
---|---|
Molecular Formula |
C12H14N2O4 |
Molecular Weight |
250.25 g/mol |
IUPAC Name |
N-methyl-4-pyridin-3-ylbut-3-yn-1-amine;oxalic acid |
InChI |
InChI=1S/C10H12N2.C2H2O4/c1-11-7-3-2-5-10-6-4-8-12-9-10;3-1(4)2(5)6/h4,6,8-9,11H,3,7H2,1H3;(H,3,4)(H,5,6) |
InChI Key |
HNHXCXJTYGFAAW-UHFFFAOYSA-N |
Canonical SMILES |
CNCCC#CC1=CN=CC=C1.C(=O)(C(=O)O)O |
Origin of Product |
United States |
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